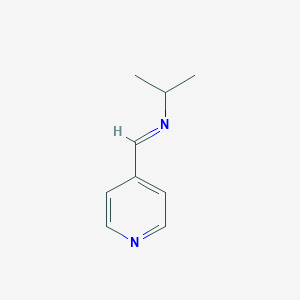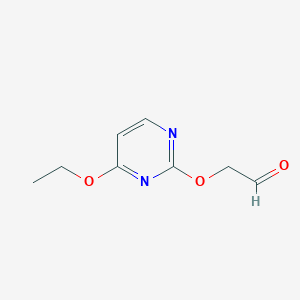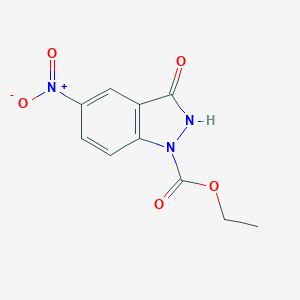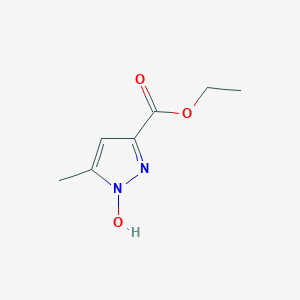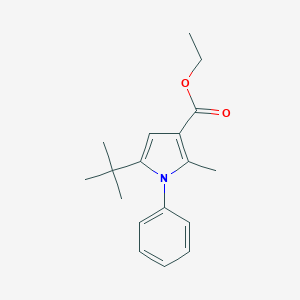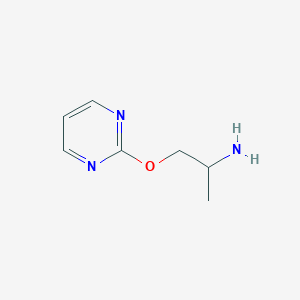
2,3-di(propan-2-yl)-2H-furan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-di(propan-2-yl)-2H-furan-5-one, also known as IPPF, is a synthetic compound that has gained interest in scientific research due to its potential as a therapeutic agent. This compound belongs to the family of furanones and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 2,3-di(propan-2-yl)-2H-furan-5-one is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways in cancer cells. It has been shown to inhibit the AKT and ERK pathways, which are involved in cell proliferation and survival. Additionally, 2,3-di(propan-2-yl)-2H-furan-5-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that 2,3-di(propan-2-yl)-2H-furan-5-one has a low toxicity profile and does not cause significant adverse effects. It has been shown to be well-tolerated in animal models and has not shown any significant toxicity in human trials. Additionally, 2,3-di(propan-2-yl)-2H-furan-5-one has been shown to have antioxidant properties and has been shown to reduce oxidative stress in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,3-di(propan-2-yl)-2H-furan-5-one in lab experiments is its low toxicity profile, which allows for higher doses to be used without causing adverse effects. Additionally, 2,3-di(propan-2-yl)-2H-furan-5-one has been shown to have good bioavailability and can be easily administered orally. However, one limitation of using 2,3-di(propan-2-yl)-2H-furan-5-one in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2,3-di(propan-2-yl)-2H-furan-5-one. One potential area of research is the development of new synthetic methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 2,3-di(propan-2-yl)-2H-furan-5-one and its potential therapeutic applications. Future research could also focus on the development of new formulations of 2,3-di(propan-2-yl)-2H-furan-5-one to improve its solubility and bioavailability. Finally, studies are needed to determine the long-term safety and efficacy of 2,3-di(propan-2-yl)-2H-furan-5-one in human trials.
Métodos De Síntesis
2,3-di(propan-2-yl)-2H-furan-5-one can be synthesized using a multistep reaction involving the condensation of 2,3-pentanedione with isopropyl alcohol, followed by cyclization with concentrated sulfuric acid. The yield of this reaction is approximately 70%. The purity of the synthesized compound can be increased by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
2,3-di(propan-2-yl)-2H-furan-5-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. Studies have also demonstrated its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2,3-di(propan-2-yl)-2H-furan-5-one has been shown to have potential as a neuroprotective agent and has been studied for its potential use in the treatment of Alzheimer's disease.
Propiedades
Número CAS |
164410-36-0 |
|---|---|
Nombre del producto |
2,3-di(propan-2-yl)-2H-furan-5-one |
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
2,3-di(propan-2-yl)-2H-furan-5-one |
InChI |
InChI=1S/C10H16O2/c1-6(2)8-5-9(11)12-10(8)7(3)4/h5-7,10H,1-4H3 |
Clave InChI |
PWHIESNZEUBIDK-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(=CC(=O)O1)C(C)C |
SMILES canónico |
CC(C)C1C(=CC(=O)O1)C(C)C |
Sinónimos |
2(5H)-Furanone,4,5-bis(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




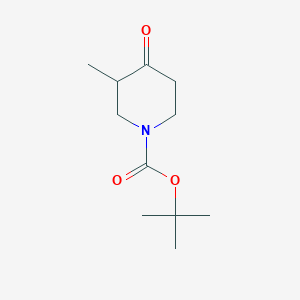



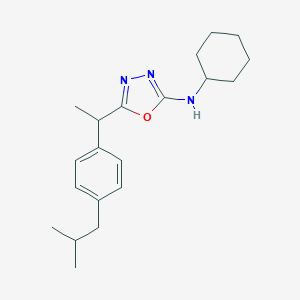
![4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B64034.png)
